(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
The compound (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a phenyl ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. The dihydrochloride (2HCl) salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Key structural elements include the ethane-1,2-diamine backbone and halogenated aromatic substituents, which influence physicochemical and pharmacological properties .
Properties
Molecular Formula |
C9H12Cl3F3N2 |
|---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10ClF3N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
InChI Key |
CTRIMLNHUPUVQG-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a suitable phenyl precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the addition of the ethane-1,2-diamine moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating biological pathways and eliciting specific responses. Detailed studies on its binding affinity, kinetics, and pathway modulation are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Data Tables
See Section 2.2 for comparative physicochemical data.
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and substituent effects.
Research Gaps : Experimental studies on solubility, stability, and receptor binding are needed to validate hypotheses.
Regulatory Considerations : Impurity control strategies must account for halogenated byproducts, as highlighted in pharmaceutical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
